2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-23-15-8-7-13(11-16(15)24-2)9-10-20-18(22)12-25-19-21-14-5-3-4-6-17(14)26-19/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOXDLDLADDAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves the reaction of 2-mercaptobenzothiazole with an appropriate acylating agent, followed by the introduction of the dimethoxyphenyl group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce production costs, while ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane, ethanol, and acetonitrile are frequently used, depending on the specific reaction conditions.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Antitumor Properties
Benzothiazole derivatives have been extensively studied for their antitumor properties. Research indicates that compounds with this scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that substituents on the benzothiazole moiety can enhance the anticancer activity by modulating interactions with cellular targets, such as topoisomerases and kinases .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. The presence of the benzothiazole ring enhances the lipophilicity and membrane permeability of the compound, leading to increased efficacy against bacterial and fungal strains. In vitro studies have reported effective inhibition of growth in both Gram-positive and Gram-negative bacteria .
Antiviral Applications
Recent investigations into the antiviral applications of benzothiazole derivatives suggest that they may inhibit viral replication processes. The mechanism often involves interference with viral enzymes or host cell pathways critical for viral life cycles. Compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide have been evaluated for their ability to inhibit HIV and other viral infections .
Optical Materials
Benzothiazole derivatives are increasingly being utilized in the development of optical materials due to their photophysical properties. The incorporation of such compounds into polymer matrices can lead to materials with enhanced fluorescence and stability under UV exposure. These materials are being explored for applications in sensors and light-emitting devices .
Supramolecular Chemistry
The unique structural features of benzothiazole compounds allow them to participate in supramolecular interactions, which are crucial for designing advanced materials. Studies have shown that these compounds can form stable complexes through π-π stacking and hydrogen bonding, making them suitable for applications in nanotechnology and drug delivery systems .
Synthesis and Characterization
A significant body of research has focused on the synthesis and characterization of various benzothiazole derivatives, including this compound. Techniques such as X-ray crystallography and NMR spectroscopy have provided insights into their molecular structures and interaction patterns. For instance, a study revealed that specific substituents could dramatically influence the compound's stability and reactivity .
Biological Evaluations
In a recent study published in Zeitschrift für anorganische und allgemeine Chemie, researchers evaluated the biological activities of a series of benzothiazole derivatives. The findings highlighted that modifications at the nitrogen atom significantly affected the antitumor activity against specific cancer cell lines. This underscores the importance of structure-activity relationships (SAR) in optimizing these compounds for therapeutic use .
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Replaces the benzothiazole-sulfanyl-acetamide group with a simple benzamide.
- Synthesis : Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine with an 80% yield, higher than some acetamide derivatives, suggesting reduced steric hindrance .
- Properties : Lower TPSA (~60 Ų) compared to the target compound, implying better membrane permeability but reduced solubility .
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- Structure : Substitutes the dimethoxyphenethyl group with a 3-methylphenyl-thiadiazole ring.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Features a dichlorophenyl group and a thiazole ring instead of benzothiazole.
- Intermolecular N–H⋯N hydrogen bonds enhance crystal stability .
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethylphenyl)acetamide
- Structure : Replaces methoxy groups with methyl substituents on the phenyl ring.
- Physicochemical Impact : Reduced molecular weight (328.45 g/mol) and lower polarity (XLogP3 ~4.5) due to the absence of methoxy groups, which may enhance lipophilicity and metabolic stability .
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a benzothiazole moiety linked to an acetamide group through a sulfanyl bridge. The presence of the 3,4-dimethoxyphenyl substituent further enhances its structural complexity and potential biological interactions.
Antimicrobial Properties
Benzothiazole derivatives have been extensively studied for their antimicrobial activities. In particular, studies have shown that compounds with similar structures exhibit significant antifungal and antibacterial properties. For instance, a study demonstrated that benzothiazole derivatives could effectively inhibit the growth of Candida albicans and Fusarium heterosporium . The specific compound has not been directly tested for antimicrobial activity; however, its structural analogs suggest a potential for similar effects.
Antitumor Activity
Benzothiazole compounds are also recognized for their antitumor properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with various cellular pathways. For example, derivatives have shown effectiveness against various cancer cell lines, including breast and lung cancers . The compound discussed may exhibit similar activity due to its structural features.
The proposed mechanism of action for benzothiazole derivatives often involves the inhibition of key enzymes or receptors involved in cellular proliferation and survival. For instance, they may act as inhibitors of topoisomerases or affect the mitogen-activated protein kinase (MAPK) signaling pathway . Further research is needed to elucidate the exact mechanisms for this specific compound.
Study 1: Synthesis and Biological Evaluation
In a study focused on synthesizing various benzothiazole derivatives, researchers evaluated their biological activities against several pathogens. The synthesized compounds were tested for their ability to inhibit bacterial growth and showed promising results against gram-positive bacteria . While the specific compound was not included in this study, the findings underscore the potential biological relevance of benzothiazole derivatives.
Study 2: Anticancer Activity Assessment
Another study investigated the anticancer effects of related benzothiazole compounds on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis . This suggests that the compound may also possess similar anticancer properties.
Data Table: Summary of Biological Activities
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Benzothiazole Derivatives | Inhibition of Candida albicans, Fusarium heterosporium |
| Antitumor | Benzothiazole Derivatives | Induction of apoptosis in cancer cells |
| Mechanism | Various Enzyme Inhibitors | Inhibition of topoisomerases, MAPK pathway interference |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions starting from 2-mercaptobenzothiazole and 3,4-dimethoxyphenethylamine. Key steps include:
- Coupling reaction : Use of carbodiimide-based reagents (e.g., EDC·HCl) to activate the carboxylic acid group of chloroacetic acid for amide bond formation with the phenethylamine derivative .
- Thiol-ether formation : Reacting the intermediate with 2-mercaptobenzothiazole in dichloromethane under reflux, monitored via TLC for completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/acetone mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : 1H and 13C NMR confirm the benzothiazole, dimethoxyphenyl, and acetamide moieties. Key signals include δ ~6.8–7.5 ppm (aromatic protons) and δ ~3.8 ppm (methoxy groups) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 445.12) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What preliminary bioactivity assays are recommended for this compound?
Methodological Answer:
- In vitro enzyme inhibition : Test against cyclooxygenase (COX-2) or kinases using fluorometric assays, given structural similarities to anti-inflammatory and kinase-inhibiting benzothiazoles .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
Advanced Research Questions
Q. How can researchers design experiments to address conflicting data on solubility versus bioactivity?
Methodological Answer:
- Solubility optimization : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles (e.g., liposomes) to enhance aqueous solubility without altering activity .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve solubility while maintaining target engagement .
- Comparative SAR studies : Synthesize analogs with polar substituents (e.g., hydroxyl instead of methoxy) to isolate solubility effects .
Q. What computational methods validate its binding to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID 5KIR) or EGFR (PDB ID 1M17). Focus on hydrogen bonding with the acetamide group and π-π stacking of the benzothiazole .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction fingerprints .
- Experimental validation : Confirm docking predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) .
Q. How should researchers resolve discrepancies in SAR studies between in vitro and in vivo models?
Methodological Answer:
- Metabolite profiling : Use LC-MS to identify in vivo metabolites that may alter activity (e.g., demethylation of methoxy groups) .
- Pharmacokinetic adjustments : Modify dosing regimens (e.g., sustained-release formulations) to align in vitro IC50 values with in vivo efficacy .
- Toxicogenomics : Perform RNA-seq on treated tissues to identify off-target effects impacting in vivo outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
